molecular formula C6H11NaO4 B139305 2,4-Dihydroxy-3,3-dimethyl-butanoic acid CAS No. 1902-01-8

2,4-Dihydroxy-3,3-dimethyl-butanoic acid

Cat. No.: B139305
CAS No.: 1902-01-8
M. Wt: 170.14 g/mol
InChI Key: XTIMSSMEPPKSQD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxy-3,3-dimethyl-butanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethyl-3-hydroxypropanal with sodium cyanide to form 2,2-dimethyl-3-cyanopropanol, which is then hydrolyzed to yield the desired product . The reaction conditions typically involve the use of an aqueous medium and a suitable catalyst to facilitate the hydrolysis process.

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of lignin, a complex organic polymer found in the cell walls of plants. The oxidation process introduces carboxylic acid functional groups into the lignin structure, which are then hydrolyzed under acidic conditions to produce the target compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-3,3-dimethyl-butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2,4-Dihydroxy-3,3-dimethyl-butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-3,3-dimethyl-butanoic acid involves its role as a precursor in the biosynthesis of pantothenic acid. It is converted into pantothenic acid through a series of enzymatic reactions, which then participates in the formation of coenzyme A. Coenzyme A is involved in numerous biochemical pathways, including the citric acid cycle, fatty acid synthesis, and the metabolism of amino acids .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-3,3-dimethylbutyrate
  • 2,4-Dihydroxy-3,3-dimethylbutyric acid
  • 3,3-Dimethyl-2-butanol

Uniqueness

2,4-Dihydroxy-3,3-dimethyl-butanoic acid is unique due to its specific role in the biosynthesis of pantothenic acid and its involvement in the formation of coenzyme A. While similar compounds may share structural features, they do not necessarily participate in the same biochemical pathways or have the same biological significance .

Properties

IUPAC Name

sodium;2,4-dihydroxy-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4.Na/c1-6(2,3-7)4(8)5(9)10;/h4,7-8H,3H2,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIMSSMEPPKSQD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301334996
Record name 2,4-Dihydroxy-3,3-dimethylbutanoic acid sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1902-01-8
Record name Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001902018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydroxy-3,3-dimethylbutanoic acid sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 2,4-dihydroxy-3,3-dimethylbutanoate
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